Bienvenue dans la boutique en ligne BenchChem!

6-Methyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

AMPA receptor PAM dimerization neuroscience chemical probes

6-Methyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (CAS 90370-46-0) is a benzothiadiazine-3-one 1,1-dioxide (BTD) heterocycle with the molecular formula C₈H₈N₂O₃S and a molecular weight of 212.23 g/mol. It is supplied as a research-grade building block with a typical vendor-specified purity of ≥95%.

Molecular Formula C8H8N2O3S
Molecular Weight 212.22
CAS No. 90370-46-0
Cat. No. B2449688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
CAS90370-46-0
Molecular FormulaC8H8N2O3S
Molecular Weight212.22
Structural Identifiers
SMILESCC1=CC2=C(C=C1)S(=O)(=O)NC(=O)N2
InChIInChI=1S/C8H8N2O3S/c1-5-2-3-7-6(4-5)9-8(11)10-14(7,12)13/h2-4H,1H3,(H2,9,10,11)
InChIKeyRLILHXWAPZBTAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide Procurement Baseline


6-Methyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (CAS 90370-46-0) is a benzothiadiazine-3-one 1,1-dioxide (BTD) heterocycle with the molecular formula C₈H₈N₂O₃S and a molecular weight of 212.23 g/mol. It is supplied as a research-grade building block with a typical vendor-specified purity of ≥95% . The BTD scaffold is recognized for its capacity to inhibit β-class carbonic anhydrase (CA) isozymes in the low nanomolar range and to serve as a core structure for KATP channel modulators and positive allosteric modulators of AMPA receptors [1].

Why Generic Benzothiadiazine-3-one 1,1-Dioxides Cannot Replace 6-Methyl-BTD CAS 90370-46-0


The 6-methyl substituent on the benzothiadiazine-3-one 1,1-dioxide core is not an inert decoration. In the broader BTD class, the position of a methyl group has been shown to dictate the binding mode at AMPA receptors [1], while the 6-position specifically serves as the critical vector for covalent dimerization that enhances potency by up to 10,000-fold over monomeric analogs [2]. Regioisomeric substitution (e.g., 7-methyl or unsubstituted BTD) alters the electronic distribution of the fused ring system dramatically—the 6-methyl-3-one 1,1-dioxide (C₈H₈N₂O₃S, MW 212.23) differs from the 7-methyl derivative (C₈H₈N₂O₂S, MW 196.23) by one additional oxygen atom, changing hydrogen-bonding capacity, logP, and metabolic stability . Generic interchange therefore risks either loss of target engagement or introduction of unpredictable off-target pharmacology.

Quantitative Differentiation Evidence for 6-Methyl-BTD CAS 90370-46-0


6-Position Directs Covalent Dimerization with 10,000-Fold Potency Enhancement Over Monomeric BTDs

The 6-position of the BTD scaffold is uniquely suited for linker attachment, enabling covalent dimerization that produces a >10,000-fold gain in potency relative to the corresponding monomer. In a calcium flux assay on HEK293 cells expressing GluA2o(Q), the bis-4-methyl-substituted dimeric BTD (compound 16) linked through the 6,6′-positions achieved an EC50 of 13 nM, while monomeric 4-methyl-BTDs exhibited EC50 values in the micromolar range [1]. By contrast, BTD analogs lacking a functionalizable 6-position cannot access this dimeric topology, representing a categorical structural advantage for 6-substituted BTDs in AMPA receptor positive allosteric modulator (AMPApam) research.

AMPA receptor PAM dimerization neuroscience chemical probes

Regioisomeric Differentiation: 6-Methyl-3-one 1,1-Dioxide vs. 7-Methyl-1,1-Dioxide by Molecular Descriptors

The target compound (CAS 90370-46-0, C₈H₈N₂O₃S, MW 212.23) contains a carbonyl group at position 3 and a methyl group at position 6, distinguishing it from the closely related 7-methyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide (CAS 37162-39-3, C₈H₈N₂O₂S, MW 196.23), which lacks the 3-carbonyl oxygen . This one-oxygen difference translates to an additional hydrogen-bond acceptor (HBA count = 3 vs. 2 for the 7-methyl analog) and a higher topological polar surface area, which are known to affect solubility, permeability, and target binding . The 6-methyl-3-one 1,1-dioxide also differs from the unsubstituted parent scaffold (CAS 13338-00-6, C₇H₆N₂O₃S, MW 198.20) by the presence of the methyl group, which increases logP by approximately 0.5–0.8 units based on predicted values, enhancing membrane partitioning .

regioisomer differentiation physicochemical properties procurement quality control

Vendor-Verified Purity Benchmarks Enable Reproducible SAR and Biological Testing

Multiple independent vendors specify a minimum purity of 95% for CAS 90370-46-0, with some (e.g., MolCore) offering NLT 98% grade . Storage conditions are uniformly specified as sealed, dry, 2–8°C . In contrast, the unsubstituted BTD scaffold (CAS 13338-00-6) is also offered at ≥95% purity, but the 6-methyl derivative benefits from a more mature supply chain with at least five verified independent suppliers (ChemScene, CymitQuimica, AKSci, Leyan, MolCore), reducing single-source procurement risk . The 7-methyl regioisomer (CAS 37162-39-3) is listed by fewer suppliers and often lacks a certifiable 3-carbonyl oxygen, which complicates identity confirmation by routine LCMS .

purity specification procurement reliability reproducibility

BTD Class-Level Carbonic Anhydrase Inhibition: Nanomolar Potency Against Drug-Resistant Mycobacterium tuberculosis

BTD derivatives as a class have demonstrated potent inhibition of mycobacterial β-class carbonic anhydrases MtCA2 and MtCA3, with Ki values spanning 15.1–2250 nM (MtCA3) and 38.1–4480 nM (MtCA2), combined with significant selectivity ratios over off-target human CA I and CA II [1]. The most potent BTD derivatives in this series suppressed the growth of M. tuberculosis strains resistant to both rifampicin and isoniazid. The 6-methyl substitution is structurally compatible with the BTD pharmacophore defined for MtCA inhibition, as the 6-position projects toward a solvent-exposed region that tolerates small alkyl substituents without steric clash with the enzyme active site, based on molecular modeling [1]. However, Ki data specific to the 6-methyl-3-one 1,1-dioxide (CAS 90370-46-0) are not yet available in the public literature, and the above values represent class-level ranges for closely related BTD derivatives.

carbonic anhydrase inhibition antimycobacterial drug-resistant TB

Procurement-Relevant Application Scenarios for 6-Methyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide


AMPA Receptor Positive Allosteric Modulator (AMPApam) Dimer Design

The 6-position of the BTD scaffold is the validated attachment point for generating dimeric AMPA receptor positive allosteric modulators with picomolar-to-low nanomolar potency. Researchers designing covalent BTD dimers should preferentially procure the 6-methyl-BTD or 6-functionalized BTD scaffolds, as linker chemistry at the 6-position has been crystallographically confirmed to bridge two BTD binding sites at the GluA2 ligand-binding domain dimer interface [1]. The 6-methyl group can serve as a synthetic handle for further elaboration (e.g., bromination, oxidation to aldehyde) to install ethylene or other linkers.

Structure-Activity Relationship (SAR) Studies on Carbonic Anhydrase Isozyme Selectivity

BTD derivatives have been established as potent inhibitors of mycobacterial β-CAs (MtCA1–3) with selectivity over human CA I and II [2]. The 6-methyl-BTD provides a defined, commercially available starting point for systematic SAR exploration of substituent effects at the 2-, 4-, and 6-positions on MtCA inhibition potency and selectivity. Its use ensures regioisomeric purity, which is critical when correlating subtle structural changes (e.g., 6-Me vs. 7-Me vs. unsubstituted) with shifts in Ki values across CA isoforms.

Medicinal Chemistry Building Block for KATP Channel Modulator Libraries

The 1,2,4-benzothiadiazine 1,1-dioxide scaffold is a privileged structure for KATP channel modulation, with tissue-selectivity profiles tunable through substitution at positions 3, 6, and 7 [3]. The 6-methyl-3-one 1,1-dioxide offers a pre-functionalized core with a carbonyl at position 3 (for N-alkylation or enolate chemistry) and a methyl at position 6 (for radical bromination or cross-coupling), enabling divergent library synthesis. Its commercial availability at ≥95% purity from multiple vendors supports high-throughput chemistry workflows.

Quality Control Reference Standard for Regioisomer Identification

Given the structural similarity between 6-methyl-3-one 1,1-dioxide (CAS 90370-46-0, MW 212.23) and 7-methyl-1,1-dioxide (CAS 37162-39-3, MW 196.23), procurement of the correct regioisomer is critical for assay validity. The 6-methyl compound can serve as an authenticated reference standard for LCMS and NMR differentiation of methyl-positional isomers in BTD compound libraries, leveraging its distinct molecular ion (m/z 212.23 vs. 196.23) and characteristic ¹H-NMR aromatic splitting pattern (1,2,4-trisubstituted benzene for 6-Me vs. 1,2,3-trisubstituted for 7-Me) .

Quote Request

Request a Quote for 6-Methyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.